molecular formula C9H20N2O4S2 B7151993 N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide

Cat. No.: B7151993
M. Wt: 284.4 g/mol
InChI Key: BJSDSLQEXJOKMQ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide is an organic compound with a complex structure that includes a sulfonamide group

Properties

IUPAC Name

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4S2/c1-10(16(2,12)13)9-5-4-7-11(8-6-9)17(3,14)15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSDSLQEXJOKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(CC1)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. This is followed by methylation using methyl iodide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would include careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl methanesulfonamide
  • N-methyl-N-(piperidin-4-yl)methanesulfonamide
  • N-methyl-N-(1-methylsulfonylpiperidin-4-yl)methanesulfonamide

Uniqueness

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide is unique due to its specific azepane ring structure, which distinguishes it from other sulfonamide compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

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